2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide: is a complex organic compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the 4-Methylphenyl Group:
Formation of the Benzamide Moiety: The benzamide group is introduced by reacting the oxadiazole derivative with benzoyl chloride or a similar reagent.
Attachment of the Phenylethyl Group: The final step involves the attachment of the phenylethyl group through an etherification reaction, where the oxadiazole derivative is reacted with a phenylethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of amines, alcohols, or reduced oxadiazole derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving the oxadiazole ring.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and photonics.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may enhance its binding affinity to biological targets. The benzamide and phenylethyl groups can further modulate its activity by influencing its solubility, stability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide
- 2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide
- 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide
Uniqueness
The uniqueness of 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(2-phenylethyl)benzamide lies in the specific substitution pattern on the oxadiazole ring and the presence of the phenylethyl group. These structural features can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)24-27-23(31-28-24)17-30-22-10-6-5-9-21(22)25(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZROGFOIYAFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.